2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-tert-butylacetamide
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Overview
Description
2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-tert-butylacetamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a bromine atom, an ethoxy group, and a tert-butyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-tert-butylacetamide typically involves multiple steps, including halogenation, etherification, and amidation reactions. The starting materials are often commercially available compounds, which undergo a series of reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-tert-butylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-tert-butylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-tert-butylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated phenoxyacetamides and ethoxy-substituted acetamides. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
What sets 2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-tert-butylacetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H31BrN2O4 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[2-bromo-6-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C19H31BrN2O4/c1-7-25-15-9-13(10-21-19(5,6)12-23)8-14(20)17(15)26-11-16(24)22-18(2,3)4/h8-9,21,23H,7,10-12H2,1-6H3,(H,22,24) |
InChI Key |
DOFOPISHKPHLMU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)(C)CO)Br)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)(C)CO)Br)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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